
1-(4-Methoxyphenyl)-3-methyl-1-pentyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with methylmagnesium bromide, followed by the addition of formaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol often involves large-scale synthesis using similar methods to those used in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-phenyl)-3-methyl-pent-1-yn-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but differs in the aliphatic chain structure.
4-Methoxyphenylacetylene: Similar aromatic structure but lacks the hydroxyl group.
1-(4-Methoxyphenyl)-2-propanol: Similar functional groups but different carbon chain length.
Uniqueness: Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O2/c1-4-13(2,14)10-9-11-5-7-12(15-3)8-6-11/h5-8,14H,4H2,1-3H3 |
InChI Key |
OTHVGKFQLBYUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




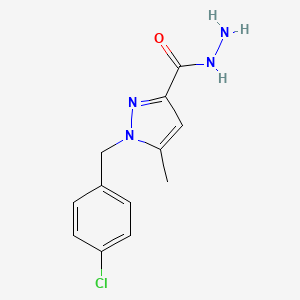

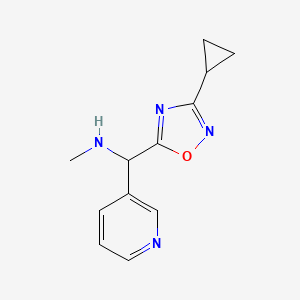
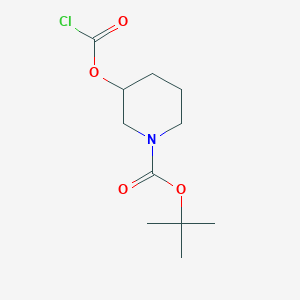

![Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14872831.png)
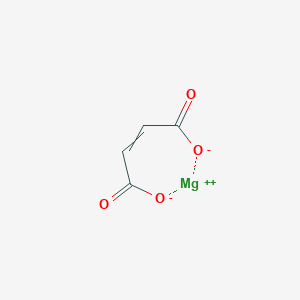

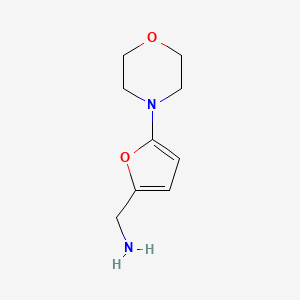
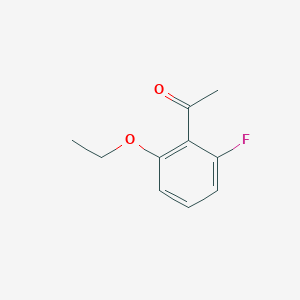
![N-(3-ethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B14872872.png)

